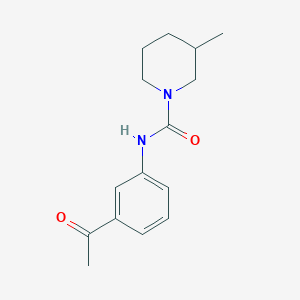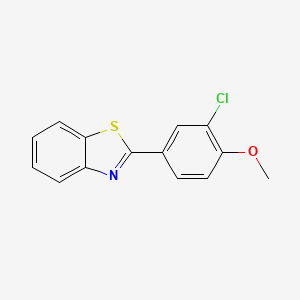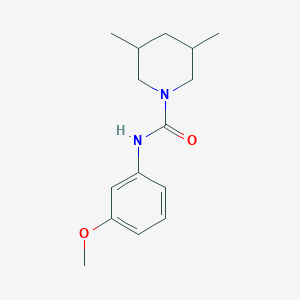
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAC belongs to the class of piperidine derivatives and has a molecular formula of C16H20N2O2. In
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity. It has been found to be effective at low doses, which reduces the risk of toxicity. However, one limitation is that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not readily soluble in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide may have neuroprotective effects and could potentially slow down the progression of these diseases. Another area of interest is the development of new synthesis methods for N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is a promising compound that has shown potential therapeutic applications in various fields of research. Its anticonvulsant, analgesic, and anti-inflammatory effects make it a valuable compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential applications in treating neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-acetylphenylhydrazine with 3-methylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide as a white crystalline solid with a melting point of 173-175°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-4-8-17(10-11)15(19)16-14-7-3-6-13(9-14)12(2)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRISDTHBSNUHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)




![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)






